molecular formula C7H11N3 B1420866 1-(Pyrrolidin-3-YL)-1H-pyrazole CAS No. 1196156-80-5

1-(Pyrrolidin-3-YL)-1H-pyrazole

Cat. No.: B1420866
CAS No.: 1196156-80-5
M. Wt: 137.18 g/mol
InChI Key: ZUZKWDPTWJFIPQ-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-YL)-1H-pyrazole is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrrolidin-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-3-9-10(5-1)7-2-4-8-6-7/h1,3,5,7-8H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZKWDPTWJFIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-80-5
Record name 1-(pyrrolidin-3-yl)-1H-pyrazole
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Contextualization of Pyrazole and Pyrrolidine Moieties in Heterocyclic Chemistry

Pyrazole (B372694): A five-membered aromatic heterocycle containing two adjacent nitrogen atoms, pyrazole is recognized as a "privileged scaffold." researchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. nih.govmdpi.com The pyrazole ring's aromatic nature and its ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets. nih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. globalresearchonline.netmdpi.com

Pyrrolidine (B122466): In contrast to the aromatic pyrazole, pyrrolidine is a saturated five-membered nitrogen-containing heterocycle. mdpi.com This non-planar, three-dimensional structure is a key feature, allowing for the exploration of a wider range of chemical space compared to flat aromatic systems. nih.gov The pyrrolidine ring is a common motif in natural products, particularly alkaloids, and is present in numerous FDA-approved drugs. nih.gov Its stereochemical complexity and conformational flexibility are crucial for achieving specific and potent interactions with biological receptors. nih.gov

The combination of the flat, aromatic, and versatile pyrazole ring with the three-dimensional, stereochemically rich pyrrolidine moiety offers a compelling strategy for designing novel drug candidates with improved pharmacological profiles.

Historical Perspective on the Emergence of Pyrazole Pyrrolidine Hybrid Scaffolds

The journey to the development of pyrazole-pyrrolidine hybrid scaffolds is not marked by a single discovery but rather by the parallel evolution of research into each constituent ring system. The synthesis of pyrazole (B372694) derivatives dates back to the late 19th century, with the Knorr pyrazole synthesis, first reported in 1883, being a foundational method. nih.govyoutube.com For decades, research focused on exploring the vast chemical space and biological activities of substituted pyrazoles. mdpi.comnih.gov

Concurrently, the importance of the pyrrolidine (B122466) ring, particularly in the form of the amino acid proline and its derivatives, was recognized in biochemistry and medicinal chemistry. mdpi.com The development of stereoselective methods for the synthesis of pyrrolidine-containing compounds has been a significant area of research, enabling the creation of complex molecules with precise three-dimensional arrangements. mdpi.com

The rationale for combining these two scaffolds stems from the principles of medicinal chemistry, particularly the concept of molecular hybridization. This strategy involves linking two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, selectivity, and improved pharmacokinetic properties. The diverse biological activities of pyrazole derivatives made them an attractive starting point, while the favorable physicochemical and stereochemical properties of the pyrrolidine ring offered a means to refine and optimize these activities. frontiersin.org The synthesis of dihydro-pyrrolo-pyrazoles and other hybrid structures represents a deliberate effort to merge the beneficial characteristics of both moieties. mdpi.com

Significance of the 1 Pyrrolidin 3 Yl 1h Pyrazole Core As a Privileged Scaffold for Drug Discovery

Impact of Substituent Variation on Biological Activity

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the pyrrolidine and pyrazole rings.

Substitutions on the Pyrrolidine Ring

Modifications to the pyrrolidine ring have been shown to affect the potency and metabolic stability of these compounds. For instance, in the context of 11β-hydroxysteroid-dehydrogenase type 1 (11β-HSD1) inhibitors, replacing a piperidine (B6355638) ring with a pyrrolidine ring resulted in derivatives with varying potencies on human and mouse enzymes. bohrium.com Specifically, the introduction of a methyl group at the C-3 position of the pyrrolidine ring can enhance metabolic stability due to steric hindrance, leading to improved pharmacokinetic profiles. nih.gov

In a series of G-protein coupled receptor 40 (GRP40) agonists, the introduction of a cis-4-CF3 substituent on the pyrrolidine scaffold was found to favor a pseudo-axial conformation of the acetic acid group at position 2, which is a key pharmacophore for GRP40 agonism. nih.gov

Substitution on Pyrrolidine Ring Observed Effect Target
Methyl group at C-3Increased metabolic stabilityGeneral
cis-4-Trifluoromethyl groupFavored active conformationGRP40

Substitutions on the Pyrazole Ring

Substitutions on the pyrazole ring are critical for modulating the biological activity of these derivatives. For example, in the development of 11β-HSD1 inhibitors, a 4-substituted pyrazole derivative demonstrated enhanced potency. bohrium.com The replacement of an imidazole (B134444) ring with a pyrazole moiety also led to increased potency and reduced inhibition of the CYP3A4 enzyme. bohrium.com

For cannabinoid receptor 1 (CB1) antagonists, SAR studies revealed that a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were crucial for potent and selective activity. nih.gov The most potent compound in this series featured a p-iodophenyl group at the 5-position. nih.gov

In the case of anticancer agents, the presence of a methoxy (B1213986) group on a phenyl ring attached to the pyrazole was found to produce more potent inhibitory action against the epidermal growth factor receptor.

Substitution on Pyrazole Ring Observed Effect Target
4-substitutionEnhanced potency11β-HSD1
para-substituted phenyl at C-5Potent and selective antagonismCB1 Receptor
2,4-dichlorophenyl at N-1Potent and selective antagonismCB1 Receptor
p-iodophenyl at C-5Most potent antagonismCB1 Receptor
Methoxy-phenyl groupPotent inhibitionEGFR

Influence of Linker Groups and Hybridization Strategies on Activity

Hybridization strategies, where the this compound core is combined with other pharmacologically active scaffolds, have also been employed. For example, creating hybrid molecules of pyrazole with benzimidazole (B57391) has resulted in potent anticancer agents. nih.gov

Stereochemical Considerations and Enantiomeric Activity Differences

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. In many cases, one enantiomer of a chiral this compound derivative exhibits significantly higher potency than the other. For GRP40 agonists, it was demonstrated that the enantiopure compound with a specific stereochemistry showed full agonism towards the receptor. nih.gov This highlights the importance of synthesizing and testing enantiomerically pure compounds to fully understand their pharmacological profiles.

Identification of Key Pharmacophore Elements and Structural Requirements for Desired Activity

Through extensive SAR studies, key pharmacophoric elements have been identified for various biological targets. For CB1 receptor antagonists, the essential pharmacophore includes:

A para-substituted phenyl group at the C5-position of the pyrazole ring. nih.gov

A carboxamido group at the C3-position. nih.gov

A 2,4-dichlorophenyl substituent at the N1-position. nih.gov

For a series of pyrazole-based anticancer agents that bind to DNA, a DNA minor groove binding model was developed. nih.gov The key pharmacophoric elements in this case are related to the molecule's ability to fit into the minor groove and interact with the DNA, with a 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide derivative showing the highest DNA-binding affinity. nih.gov

Elucidation of SAR through Directed Analog Synthesis

The systematic synthesis of analogs is a cornerstone of SAR elucidation. By preparing a series of derivatives with specific structural modifications, researchers can probe the effects of these changes on biological activity. For example, to understand the SAR of pyrazole-based cannabinoid receptor antagonists, a series of derivatives was designed and synthesized to explore the impact of different substituents on the pyrazole ring. nih.gov This directed synthesis approach allows for a detailed mapping of the structural requirements for potent and selective activity. Similarly, the synthesis of various pyrazolylpyrolidine ureas was crucial in developing new analogs with improved properties as 11β-HSD1 inhibitors. bohrium.com

Computational and Theoretical Investigations of 1 Pyrrolidin 3 Yl 1h Pyrazole Scaffolds

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used to understand how a ligand, such as a 1-(pyrrolidin-3-yl)-1H-pyrazole derivative, might interact with a biological target, typically a protein.

Active Site Characterization and Binding Modes

Molecular docking studies have been instrumental in characterizing the active sites of various protein targets and elucidating the binding modes of pyrazole-containing compounds. nih.gov For instance, in the context of kinase inhibition, docking studies have revealed that pyrazole (B372694) derivatives can effectively occupy the ATP-binding pocket of kinases. semanticscholar.org The pyrazole core often forms key interactions with hinge region residues, mimicking the binding of the natural ligand. semanticscholar.org The pyrrolidine (B122466) substituent can then project into other regions of the active site, allowing for the exploration of additional binding pockets and the establishment of further interactions that enhance affinity and selectivity.

The specific orientation and conformation of the this compound scaffold within the active site are crucial for its inhibitory activity. Docking simulations can predict these binding modes, providing a rational basis for designing derivatives with improved potency. For example, the pyrrolidine ring can adopt different pucker conformations to optimize its fit within a hydrophobic pocket, while the pyrazole ring can engage in specific hydrogen bonding interactions.

Target ProteinKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
Receptor Tyrosine Kinase (e.g., VEGFR-2)Cys919, Asp1046-10.09
Aurora A KinaseAla213, Leu263-8.57
Cyclin-Dependent Kinase 2 (CDK2)Leu83, Phe80-10.35

This table presents hypothetical data based on typical findings in molecular docking studies of pyrazole derivatives with various kinase targets. The specific values are illustrative and would vary depending on the exact derivative and protein structure used in the simulation. nih.govresearchgate.net

Elucidation of Specific Hydrogen Bonding Networks and Hydrophobic Interactions

The binding affinity of a ligand to its target is governed by a combination of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. Computational analyses are critical for identifying and characterizing these interactions for this compound derivatives.

Hydrogen Bonding: The pyrazole ring of the scaffold contains two nitrogen atoms, one of which is a hydrogen bond donor (the NH group) and the other a hydrogen bond acceptor. This allows for the formation of specific hydrogen bonds with amino acid residues in the protein's active site. semanticscholar.org For example, the pyrazole nitrogen can form a hydrogen bond with the backbone amide of a hinge region residue in a kinase. semanticscholar.org The pyrrolidine ring also contains a secondary amine that can act as a hydrogen bond donor or acceptor, further contributing to the hydrogen bonding network.

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules, offering insights that are complementary to molecular docking studies.

HOMO/LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that relate to the electron-donating and electron-accepting abilities of a molecule, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.gov

For pyrazole derivatives, HOMO-LUMO analysis can help to understand their reactivity and potential for charge transfer interactions within a biological system. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can more readily engage in electronic interactions with its target. nih.gov These calculations can guide the modification of the scaffold to tune its electronic properties and potentially enhance its biological activity.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1H-pyrazole-6.5-0.85.7
1-phenyl-1H-pyrazole-6.2-1.15.1
This compound-6.1-0.95.2

This table presents hypothetical data based on typical quantum chemical calculations for pyrazole derivatives. The specific values are illustrative and depend on the level of theory and basis set used in the calculation. researchgate.net

Tautomerism and Conformational Preferences of Pyrazole Moieties

Unsubstituted or N1-substituted pyrazoles can exist in different tautomeric forms. mdpi.comresearchgate.netrsc.org Computational methods can be used to determine the relative energies of these tautomers and predict the most stable form under different conditions. For this compound, the tautomeric equilibrium is generally not a major concern as the pyrrolidine is attached to one of the pyrazole nitrogens.

However, the conformational preferences of the pyrrolidine ring and the rotational barrier around the bond connecting the two rings are important considerations. The pyrrolidine ring can adopt various envelope and twist conformations. Quantum chemical calculations can determine the energy landscape of these conformations, identifying the low-energy, and therefore most populated, conformers. This information is crucial for understanding how the molecule will present itself to its biological target.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.netlibretexts.orgdeeporigin.com It provides a powerful tool for understanding and predicting the reactive behavior of a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack or hydrogen bond acceptance. Conversely, regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack or act as hydrogen bond donors.

Molecular Dynamics Simulations to Study Ligand-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to explore the dynamic behavior of ligand-receptor complexes over time, providing insights into the stability and nature of molecular interactions. In the context of pyrazole-containing compounds, MD simulations have been instrumental in validating docking poses and understanding the key interactions that drive binding affinity and inhibitory activity.

Researchers have employed MD simulations to study various pyrazole derivatives targeting a range of proteins. For instance, simulations were performed to explore the binding mode of novel pyrazole-containing imide derivatives with Heat Shock Protein 90α (Hsp90α). nih.gov These simulations, often running for nanoseconds, help to assess the stability of the compound within the binding pocket. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the Root Mean Square Fluctuation (RMSF) of individual residues are calculated to monitor conformational changes. researchgate.netsemanticscholar.org A stable RMSD for the ligand throughout the simulation suggests a stable binding pose. semanticscholar.org

In a study on pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors, MD simulations lasting 100 nanoseconds were used. semanticscholar.org The results confirmed that hydrogen bonds and hydrophobic interactions identified in initial docking studies remained consistent throughout the simulation, validating the binding mode and highlighting the crucial role of residues like Ala807 in the inhibition of RET kinase. semanticscholar.org Similarly, MD simulations of pyrazole-carboxamide derivatives bound to human carbonic anhydrase (hCA) isoenzymes I and II revealed good stability within the binding sites, with only minor conformational fluctuations. nih.gov

These studies demonstrate a consistent methodology for evaluating pyrazole scaffolds. The stability of the ligand-protein complex, the persistence of key intermolecular interactions (like hydrogen bonds and π-π stacking), and the calculation of binding free energies using methods like Molecular Mechanics Poisson–Boltzmann Surface Area (MM/PBSA) are common endpoints of these investigations. researchgate.netsemanticscholar.org

Table 1: Examples of Molecular Dynamics Simulation Studies on Pyrazole Scaffolds

Pyrazole Derivative Class Target Protein Simulation Time Key Findings
Pyrazole-containing imides Hsp90α (PDB ID: 1UYK) Not Specified Confirmed the most likely binding mode and stability of the ligand-receptor complex. nih.govresearchgate.net
Pyrazole derivatives RET Kinase 100 ns Ligand RMSD stabilized with minimal deviation, indicating a stable complex; key interactions were consistent. semanticscholar.org

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. peerj.commdpi.com This model then serves as a 3D query for virtual screening of large compound libraries to find novel molecules with the potential for similar biological activity. mdpi.comnih.gov

For pyrazole-based scaffolds, pharmacophore models are developed based on the structures of known active inhibitors. In a study targeting human carbonic anhydrase II (hCA II), a 3D-QSAR model was built from a series of diarylpyrazole-benzenesulfonamide inhibitors. nih.govnih.gov The graphical contour maps from this model helped identify the critical features for bioactivity, which were then translated into a pharmacophore hypothesis. nih.gov This hypothesis was subsequently used to screen the ZINC database for new potential inhibitors. nih.govnih.gov

The process typically involves several steps:

Model Generation: A set of active ligands is aligned, and their common chemical features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—are mapped to create a pharmacophore model. peerj.com

Validation: The model's ability to distinguish between active and inactive compounds is rigorously tested, often using methods like Fischer's randomization or by screening a test set of molecules with known activities. mdpi.com

Virtual Screening: The validated pharmacophore is used as a filter to rapidly screen extensive chemical databases, identifying "hit" compounds that match the required 3D arrangement of features. frontiersin.org

Post-Screening Analysis: The identified hits are often subjected to further filtering, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to refine the selection of candidates for synthesis and biological testing. mdpi.comnih.gov

This approach has been successfully applied to identify novel pyrazole-containing compounds for various targets, demonstrating its efficiency in reducing the time and cost associated with the early stages of drug discovery. peerj.commdpi.com The 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide scaffold, for example, has been shown to be effective for designing ligands for either cannabinoid receptor 1 (CB1) or 2 (CB2), indicating the scaffold's versatility. nih.gov

Cheminformatics and Drug-Likeness Prediction

Cheminformatics encompasses the use of computational methods to analyze chemical data, including the prediction of physicochemical properties and "drug-likeness." Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. These predictions are vital for prioritizing compounds during the early phases of drug discovery.

A common tool for assessing drug-likeness is Lipinski's Rule of Five, which establishes guidelines for properties that influence a drug's pharmacokinetics, specifically its absorption and distribution. The rules state that an orally active drug candidate should generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Numerous studies on pyrazole derivatives incorporate these analyses. For example, in the development of novel pyrazole-carboxamides as carbonic anhydrase inhibitors, ADMET prediction was a key step. nih.gov Similarly, pharmacokinetic evaluations of pyrazole-pyrazoline hybrids were conducted to assess their drug-likeness properties, with results suggesting their potential as therapeutic agents. researchgate.net

Beyond Lipinski's rules, other computational models are used to predict a wider range of ADMET properties. These can include predictions of aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. By filtering compounds based on these predicted properties, researchers can deprioritize molecules that are likely to fail later in development due to poor pharmacokinetics.

Table 2: Representative Drug-Likeness Parameters for Pyrazole Scaffolds

Compound Class Analysis Performed Typical Findings
Diarylpyrazole-benzenesulfonamides Lipinski's Rule of Five & ADMET Filtered hits from virtual screening to select for favorable pharmacokinetic properties. nih.gov
Pyrazole-carboxamides ADMET Prediction Used to evaluate the potential of newly synthesized compounds as drug candidates. nih.gov

Pharmacological Targets and Mechanistic Insights of 1 Pyrrolidin 3 Yl 1h Pyrazole Derivatives

Enzyme Inhibition Studies

Derivatives of 1-(Pyrrolidin-3-YL)-1H-pyrazole have demonstrated significant inhibitory activity against several classes of enzymes, playing a crucial role in cellular signaling and metabolic pathways.

Kinase Inhibition

Kinases are pivotal enzymes in signal transduction, and their dysregulation is implicated in numerous diseases. The this compound core has been successfully utilized to design inhibitors for several key kinases.

JNK3: A series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were synthesized and evaluated as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a promising target for neurodegenerative diseases. Notably, compound 8a , identified as (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile, exhibited potent inhibitory activity against JNK3 with an IC50 value of 227 nM. nih.gov Further studies with compound 7a showed high selectivity for JNK3 over a panel of 38 other kinases. nih.gov

CDK2: 1H-Pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov Compound 3 (SQ-67563) , a notable example, acts as a cytotoxic agent by blocking cell cycle progression and inducing apoptosis. nih.gov Its crystal structure in complex with CDK2 reveals that it occupies the ATP purine (B94841) binding site, forming crucial hydrogen bonds with Leu83 in the protein backbone. nih.gov

Interactive Table: Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
8a JNK3227
7a JNK3635
7b JNK3824
8b JNK3361

Receptor Binding and Modulation Studies

The versatility of the this compound scaffold extends to its interaction with various receptors, demonstrating a range of activities from agonism to antagonism.

Cannabinoid Receptors (CB1)

Derivatives based on a pyrazole (B372694) core have been investigated as modulators of the cannabinoid receptor 1 (CB1). nih.gov While initial pyrazole analogs were less potent than their indazole counterparts, modifications to the R2 position led to the discovery of potent partial agonists. nih.gov Compound 40 , an α,α-dimethylbenzyl amide derivative, was identified as a partial agonist of the human CB1 receptor. nih.gov Further research has explored tricyclic pyrazole-based compounds, such as 1,4-dihydroindeno(1,2-c)pyrazole derivatives, which have shown high affinity for both CB1 and CB2 receptors, often with a preference for CB1. nih.gov

Glycine (B1666218) Transporters

Inhibitors of glycine transporter-1 (GlyT1) are being investigated for their therapeutic potential in central nervous system disorders characterized by hypofunctional NMDA receptor-mediated neurotransmission. nih.gov While specific data on this compound derivatives directly targeting GlyT1 is not detailed in the provided context, the broader class of GlyT1 inhibitors has shown promise. nih.gov For instance, the systemic inhibition of GlyT1 by compounds like ALX5407 has been shown to ameliorate neuropathic pain in animal models and modulate the expression of the NMDA receptor subunit NR-1. nih.gov

Androgen Receptors

A series of 2(1H)-pyrrolidino[3,2-g]quinolinones, which incorporate a pyrrolidine (B122466) ring, have been synthesized and tested for their ability to modulate the human androgen receptor (hAR). nih.gov The parent compound of this series displayed moderate interaction with hAR, but the introduction of substituents, particularly at the 6 and 7 positions, resulted in potent hAR agonists in vitro. nih.gov

T-type Calcium Channels

Derivatives of the this compound core structure have been identified as significant inhibitors of T-type calcium channels, which are promising therapeutic targets for conditions like neuropathic pain. nih.gov These low voltage-activated (LVA) channels, comprising CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I) isoforms, play a crucial role in regulating intracellular calcium levels. nih.gov

Research efforts have focused on developing selective T-type channel inhibitors, leading to the identification of pyrrolidine derivatives as potent blockers. nih.gov The inhibitory activities of these compounds against CaV3.1 and CaV3.2 channels are typically evaluated using methods such as fluorescence-based assays and whole-cell patch-clamp recordings. nih.gov For instance, a series of novel pyrrolidine-based T-type calcium channel inhibitors were developed through pharmacophore mapping and structural hybridization, demonstrating notable inhibitory activity against both CaV3.1 and CaV3.2 channels. nih.gov

While not exclusively this compound derivatives, related pyrazole-containing compounds have also shown significant activity at T-type calcium channels. For example, a series of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives were discovered to be potent and selective T-type calcium channel blockers. researchgate.net Optimization of this series led to the identification of a clinical candidate, ACT-709478. researchgate.net

The table below summarizes the T-type calcium channel inhibitory activity of selected pyrrolidine derivatives. nih.gov

CompoundConcentration (µM)Inhibition of CaV3.1 (%)Inhibition of CaV3.2 (%)
Derivative A 108592
Derivative A 14558
Derivative B 107888
Derivative B 13245

This table is representative of data presented in the literature and is for illustrative purposes.

Investigation of Mechanism of Action (e.g., Competitive Inhibition, Allosteric Modulation)

The mechanism by which this compound derivatives exert their pharmacological effects is a subject of ongoing investigation and appears to be target-dependent. For different pyrazole-based compounds, various mechanisms of action have been elucidated.

In the context of enzyme inhibition, docking studies have provided insights into the binding modes of pyrazole derivatives. For instance, molecular docking studies of 1H-pyrazole derivatives with receptor tyrosine kinases and protein kinases have shown that these compounds can fit deeply within the binding pocket of the enzymes, forming hydrogen bonds and exhibiting good inhibition constants. researchgate.net This suggests a competitive mechanism of inhibition for these targets. The diverse substitutions on the pyrazole ring can lead to varied molecular interactions, influencing the efficacy and potency of these analogs. frontiersin.org

For targets that are not enzymes, such as G protein-coupled receptors or ion channels, the mechanism can differ. For example, research on 1,3-diphenyl-1H-pyrazole derivatives targeting the PPARγ receptor has demonstrated competitive antagonism against the agonist rosiglitazone. researchgate.net This indicates that these compounds bind to the same site as the natural ligand or agonist, thereby preventing its action.

Computational docking approaches are frequently used to explore the potential binding modes of these derivatives within the active sites of their target proteins. researchgate.net These studies help in understanding the specific interactions, such as hydrophobic interactions and hydrogen bonding, that contribute to the inhibitory activity. researchgate.netfrontiersin.org

Target Selectivity and Potential Off-Target Interactions

The selectivity of this compound derivatives is a critical aspect of their pharmacological profile, determining their therapeutic potential and safety.

Several derivatives have demonstrated high target selectivity. For example, a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were designed as selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases. nih.gov Kinase profiling of these compounds against a panel of 38 kinases revealed high selectivity for JNK3. nih.gov One of the most potent compounds in this series, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile, exhibited an IC50 of 227 nM against JNK3. nih.gov

Similarly, pyrazolopyridine derivatives have been identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, with one compound showing a favorable selectivity profile across a panel of protein kinases at a concentration of 1 µM. nih.gov

However, the pyrazole scaffold can interact with a wide range of biological targets, leading to potential off-target effects. mdpi.comdntb.gov.ua For instance, various pyrazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. mdpi.comnih.gov Some pyrazole derivatives have been shown to inhibit inflammatory mediators like IL-6 and TNF-α, while others inhibit monoamine oxidase A and B (MAO-A and MAO-B). nih.gov Additionally, pyrazole-based compounds have been investigated as N-type calcium channel blockers, which are distinct from the T-type channels. nih.govresearchgate.net

The table below presents the inhibitory activity and selectivity of a representative JNK3 inhibitor. nih.gov

Kinase TargetIC50 (nM)
JNK3 227
Kinase A >10,000
Kinase B >10,000
Kinase C >5,000

This table is representative of data presented in the literature and is for illustrative purposes.

Preclinical Pharmacological Evaluation and Biological Activity of 1 Pyrrolidin 3 Yl 1h Pyrazole Derivatives

In Vitro Biological Activity Assays

The in vitro evaluation of 1-(pyrrolidin-3-yl)-1H-pyrazole derivatives has revealed a broad spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and immunomodulatory effects.

Anticancer Activity (e.g., inhibition of cell proliferation, induction of apoptosis)

Derivatives of the pyrazole (B372694) scaffold have been extensively studied for their potential as anticancer agents, demonstrating activity through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis. nih.govnih.gov

The cytotoxic effects of these compounds have been evaluated against numerous human cancer cell lines. For instance, novel 1,3,4-triaryl pyrazole derivatives have shown cytotoxicity against breast cancer cell lines such as MCF-7. researchgate.net Similarly, other pyrazole derivatives have demonstrated antiproliferative activity against lung (A549), cervical (HeLa), and colorectal (DLD1) cancer cell lines. nih.govresearchgate.net Some compounds have exhibited potent growth inhibition with IC₅₀ values in the low micromolar range. researchgate.net

The mechanisms underlying the anticancer effects often involve the disruption of key cellular processes. Certain pyrazole-containing hybrids have been found to arrest the cell cycle in the G1 phase by down-regulating proteins like cyclin D2 and CDK2. researchgate.net Furthermore, the induction of apoptosis is a common pathway for cell death initiated by these compounds. This is evidenced by DNA fragmentation and the collapse of the mitochondrial membrane potential. researchgate.net Some derivatives induce apoptosis by decreasing the levels of pro-apoptotic proteins like Bax and inhibiting the activation of caspase-3. nih.govnih.gov Other proposed mechanisms include the inhibition of crucial enzymes like tubulin, EGFR, and VEGFR-2. nih.gov For example, certain (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H- ijcps.orgnih.govnih.govtriazolo[3,4-b] ijcps.orgnih.govnih.govthiadiazine derivatives have shown antitumoral activity through the inhibition of tubulin polymerization.

A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, which includes pyrazole structures, has been synthesized and tested against human A549 pulmonary epithelial cells, with some showing notable viability inhibitory effects. mdpi.com

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound Type Cancer Cell Line(s) Observed Effect Potential Mechanism
Pyrazole-benzimidazole hybrids A549 (Lung), MCF-7 (Breast), HeLa (Cervical) Potent growth inhibition (IC₅₀ = 0.83-1.81 µM) G1 phase cell cycle arrest, apoptosis induction, mitochondrial membrane potential collapse
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides A549 (Lung) Growth inhibition, apoptosis induction LogP value dependent
N-propananilide derivatives with pyrazole ring SH-SY5Y (Neuroblastoma) Neuroprotection via decreased Bax and caspase-3 levels Inhibition of apoptosis

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antitubercular)

The this compound scaffold and its close analogs have demonstrated a wide range of antimicrobial activities.

Antibacterial and Antifungal Activity: Several studies have reported the synthesis of pyrazole derivatives with significant antibacterial and antifungal properties. mdpi.combenthamscience.com For example, a series of 3-(aryl)-4,5-dihydro-5-(4-(pyrrolidin-1-yl)phenyl)-1H-pyrazoles, synthesized from chalcones, were evaluated for their antimicrobial effects. ijcps.orgresearchgate.net Within this series, certain compounds showed moderate antibacterial activity, while others displayed moderate activity against the fungus Candida albicans. ijcps.orgresearchgate.net

Other pyrazole derivatives have shown potent inhibition against both Gram-positive and Gram-negative bacterial strains, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values as low as 1-2 μg/mL. nih.govdocumentsdelivered.com For instance, some pyrazole-thiazole hybrids were effective against S. aureus and Klebsiella planticola with an IC₅₀ value of 11.8 μM. nih.gov Pyrazoline-clubbed pyrazole derivatives have also been reported as moderate growth inhibitors of S. aureus and potent against P. aeruginosa. nih.govacs.org

Table 2: Antimicrobial Activity of Selected Pyrrolidine-Pyrazole Derivatives

Compound/Derivative Target Microorganism Activity
3-(aryl)-4,5-dihydro-5-(4-(pyrrolidin-1-yl)phenyl)-1H-pyrazoles Bacteria Moderate
3-(aryl)-4,5-dihydro-5-(4-(pyrrolidin-1-yl)phenyl)-1H-pyrazoles Candida albicans Moderate
1,3-Diaryl pyrazoles Gram-positive & Gram-negative bacteria Potent (MIC = 1-64 µg/mL)

Antiviral and Antitubercular Activity: The pyrazole nucleus is a component of compounds tested for antiviral activity. Substituted pyrazole derivatives have shown promising activity against Hepatitis A virus and Herpes simplex virus type-1. nih.gov Additionally, a series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H- ijcps.orgnih.govnih.govtriazolo[3,4-b] ijcps.orgnih.govnih.govthiadiazin-7-yl)(phenyl)methanones showed activity against the human coronavirus 229E.

While pyrazoline derivatives have been evaluated for their antimycobacterial activity against M. tuberculosis strains, specific data on this compound derivatives in this area is less defined. nih.gov

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway. nih.govnih.govresearchgate.net The anti-inflammatory action of some of these agents is also attributed to their antioxidant and free radical scavenging properties. nih.gov

Several novel pyrazole analogues have been synthesized and screened for their anti-inflammatory activity. nih.gov For example, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide showed better anti-inflammatory activity than the standard drug diclofenac (B195802) sodium. nih.gov Pyrazoline derivatives have also demonstrated significant anti-inflammatory and analgesic potential in various studies. rjpbr.commdpi.com The mechanism often involves the inhibition of lipoxygenase (LOX) and the suppression of prostaglandin (B15479496) biosynthesis. nih.govnih.gov

Immunomodulatory Activity (e.g., IL-6, TNF-α inhibition)

A significant finding in the study of this class of compounds is their immunomodulatory potential, specifically their ability to inhibit key inflammatory cytokines. A series of 3,5-diaryl pyrazole derivatives, including the specifically characterized 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl]-6-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenol, have been synthesized. nih.gov Certain compounds from this series demonstrated inhibitory activity against Interleukin-6 (IL-6), while others were found to actively inhibit Tumor Necrosis Factor-alpha (TNF-α). nih.gov These cytokines are pivotal mediators of the inflammatory response, and their inhibition suggests a strong potential for these derivatives in treating inflammatory disorders.

In Vivo Proof-of-Concept Studies (e.g., pharmacodynamics, biodistribution in animal models)

The promising in vitro results for pyrazole derivatives have led to in vivo studies to confirm their pharmacological effects in living organisms. The primary focus of these studies has been on anti-inflammatory activity.

The carrageenan-induced paw edema model in rats is a standard and widely used test for acute inflammation. nih.govmdpi.comnih.gov Numerous pyrazole and pyrazoline derivatives have been evaluated using this model and have shown significant anti-inflammatory effects. nih.govresearchgate.netnih.govnih.gov For instance, certain 1,3-diaryl pyrazole derivatives exhibited potent anti-inflammatory activity, with one compound showing 93.59% inhibition 30 minutes after administration, which was more potent than the reference drugs ibuprofen (B1674241) and indomethacin. documentsdelivered.com

In addition to acute models, some derivatives have been tested in chronic inflammation models, such as the cotton pellet-induced granuloma model and adjuvant-induced arthritis in rats, showing potent activity. nih.govresearchgate.net These studies provide in vivo proof-of-concept for the anti-inflammatory potential of the pyrazole scaffold. While these studies establish the in vivo efficacy of the broader pyrazole class, specific pharmacodynamic and biodistribution data for this compound derivatives are still emerging.

Applications in Drug Discovery and Medicinal Chemistry

Lead Compound Identification and Optimization Strategies

In drug discovery, a "lead compound" is a chemical compound that has shown potential to become a drug and serves as the starting point for chemical modifications to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.combiobide.com The process of refining these properties is known as lead optimization. patsnap.combiobide.com The 1-(Pyrrolidin-3-YL)-1H-pyrazole scaffold is frequently employed in this initial phase.

Researchers identify lead compounds through large-scale screening of compound libraries or through computational design. biobide.com Once a hit containing the pyrrolidinyl-pyrazole core is identified, lead optimization begins. This is an iterative process involving the synthesis and testing of new analogues to build a structure-activity relationship (SAR). patsnap.com SAR studies help researchers understand which parts of the molecule are essential for its biological activity. patsnap.com

A key optimization strategy involves modifying the substituents on both the pyrrolidine (B122466) and pyrazole (B372694) rings. For example, in the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases, researchers designed a lead compound with the pyrimidyl-pyrazole scaffold to have a reduced molecular weight while maintaining potency. tandfonline.com Systematic modifications are then made to enhance target binding, improve metabolic stability, and increase cell permeability. patsnap.com Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are often used to predict how these changes will affect the compound's properties before synthesis, streamlining the optimization process. patsnap.com

Design of Novel Therapeutic Agents for Specific Disease Areas

The versatility of the this compound scaffold has been leveraged to design novel drug candidates for a range of diseases.

Neurodegenerative Diseases The pyrrolidine nucleus is a favored scaffold in the design of drugs for the central nervous system (CNS), showing promise in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. mdpi.com The pyrazole ring is also a common feature in molecules developed as therapeutics for these diseases. nih.govresearchgate.net

Research has focused on developing inhibitors for specific enzymes implicated in neurodegeneration. For instance, derivatives of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole have been synthesized as selective inhibitors of JNK3. tandfonline.com In one study, the derivative (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile was identified as a highly potent JNK3 inhibitor with an IC₅₀ value of 227 nM. tandfonline.com Other research has explored pyrazole derivatives for their ability to inhibit Bax, a pro-apoptotic protein, showing neuroprotective effects in a 6-hydroxydopamine (6-OHDA) induced neurotoxicity model. turkjps.org

Cancer Pyrazole derivatives are extensively explored as anticancer agents due to their ability to target various proteins involved in cancer cell proliferation and survival. nih.govmdpi.com These targets include key enzymes like cyclin-dependent kinases (CDKs), EGFR, and tubulin. nih.gov

One successful example is the development of 1-H-pyrazole-3-carboxamide derivatives as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and CDKs for the treatment of Acute Myeloid Leukemia (AML). nih.gov The compound FN-1501, or 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide, showed potent inhibitory activity against FLT3, CDK2, CDK4, and CDK6. nih.gov It demonstrated significant antiproliferative effects in the MV4-11 human AML cell line with an IC₅₀ of 0.008 μM and induced tumor regression in animal models. nih.gov Furthermore, other pyrazole-carbohydrazide derivatives have shown cytotoxic activity against various cancer cell lines, including HepG-2 and A549. researchgate.net

Infectious Diseases The pyrazole scaffold is also a component of agents developed to combat infectious diseases. Pyrazoline derivatives, which are di-hydro pyrazoles, have been synthesized and tested for antimycobacterial activity. nih.gov For example, 5-Aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole derivatives have shown interesting activity against various strains of M. tuberculosis. nih.gov Additionally, certain aniline-derived pyrazole compounds have been reported as potent antibacterial agents with selective activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Examples of Therapeutic Agents Derived from the Pyrrolidinyl-Pyrazole Scaffold

Compound/Derivative Class Disease Area Molecular Target(s) Key Research Findings
(R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile Neurodegenerative Diseases JNK3 Potent and selective inhibitor with an IC₅₀ of 227 nM. tandfonline.com
FN-1501 Cancer (AML) FLT3, CDK2, CDK4, CDK6 Potent antiproliferative activity against MV4-11 cells (IC₅₀: 0.008 μM); induced tumor regression in vivo. nih.gov
5-Aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole Infectious Diseases M. tuberculosis Demonstrated notable antimycobacterial activity against different strains. nih.gov

Role of this compound as a Versatile Synthetic Intermediate

Beyond its direct use in lead compounds, this compound is highly valued as a versatile synthetic intermediate or building block in the construction of more complex molecules. semanticscholar.org Its structure provides a reliable and spatially well-defined scaffold onto which chemists can add other functional groups.

The synthesis of this scaffold can be achieved through various routes. One common method is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. nih.gov For example, pyrazoles can be synthesized by the action of hydrazine hydrate (B1144303) on substituted 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenones. researchgate.net The pyrrolidine portion is often derived from readily available precursors like proline. mdpi.com

Once formed, this building block can be used in "lead-oriented synthesis," a strategy to create libraries of diverse compounds. semanticscholar.org The pyrrolidinyl and pyrazole nitrogens offer multiple points for chemical modification, allowing for the systematic exploration of chemical space around the core scaffold. This approach has been used to prepare multigram quantities of various 1-(pyrrolidin-2-ylmethyl)-1H-azoles, which serve as hydrophilic, three-dimensional templates for further drug development. semanticscholar.org

Development of Chemical Probes and Imaging Agents

Chemical probes are essential tools for studying biological processes and validating drug targets. The this compound scaffold has been adapted for these purposes, particularly in the creation of imaging agents.

By incorporating a radioactive isotope, such as fluorine-18, molecules containing the pyrazole core can be transformed into radiotracers for Positron Emission Tomography (PET) imaging. nih.gov PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. Dihydropyrazole (pyrazoline) derivatives have been specifically developed as radiolabeled ligands for imaging cannabinoid type 1 (CB1) receptors in the brain, which are important in neuropsychiatric disorders. nih.gov These imaging agents enable researchers to study receptor density and occupancy, providing critical insights into disease mechanisms and the effects of potential drugs.

Table 2: List of Chemical Compounds

Compound Name
This compound
(R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile
6-hydroxydopamine (6-OHDA)
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)
5-Aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole
1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenones
Hydrazine hydrate
Proline
1-(pyrrolidin-2-ylmethyl)-1H-azoles
(-)-3-(4-chlorophenyl)-N-[(4-cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The development of efficient and environmentally benign synthetic routes is crucial for the sustainable production of 1-(Pyrrolidin-3-YL)-1H-pyrazole and its analogs. Future research should focus on moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste.

Novel Synthetic Approaches:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in accelerating drug discovery by significantly reducing reaction times and improving yields. nih.govresearchgate.net The application of microwave irradiation to the synthesis of pyrazole (B372694) derivatives, including those with pyrrolidine (B122466) moieties, presents a promising avenue for efficient production. nih.gov One-pot multicomponent reactions (MCRs) offer another streamlined approach, enabling the construction of complex molecules like pyrazole-pyrrolidine hybrids in a single step, thereby increasing efficiency and reducing waste. mdpi.com

Green Chemistry Innovations:

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact. For this compound, future synthetic strategies should prioritize the use of greener solvents, such as water or ethanol, and explore the use of reusable catalysts. semanticscholar.org For instance, the use of ammonium (B1175870) chloride in aqueous media has been shown to be an effective and environmentally friendly method for synthesizing pyranopyrazoles. semanticscholar.org Such methodologies could be adapted for the synthesis of pyrazole-pyrrolidine compounds.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

MethodKey AdvantagesPotential for this compound
Traditional Synthesis Well-established proceduresOften multi-step, may use harsh reagents
Microwave-Assisted Synthesis Reduced reaction times, higher yields nih.govresearchgate.netHigh potential for rapid analog synthesis
Multicomponent Reactions Increased efficiency, atom economy mdpi.comStreamlined synthesis of complex hybrids
Green Catalysis Use of benign catalysts (e.g., NH4Cl) semanticscholar.orgEnvironmentally friendly production

Deeper Mechanistic Understanding of Molecular Interactions

A thorough understanding of how this compound interacts with biological targets at the molecular level is fundamental for its development as a therapeutic agent. Future research should employ a combination of computational and experimental techniques to elucidate these mechanisms.

Computational Modeling:

Molecular modeling techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling can provide valuable insights into the binding modes and key structural features required for biological activity. vulcanchem.comnih.govresearchgate.net These computational approaches can predict how the pyrrolidine and pyrazole moieties of the molecule interact with the active sites of target proteins, guiding the design of more potent and selective analogs. vulcanchem.comnih.govresearchgate.net

Experimental Validation:

Computational predictions must be validated through experimental techniques. X-ray crystallography of the compound in complex with its target protein can provide a definitive picture of the binding interactions. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can also be used to study the compound's conformation and its interactions with target molecules in solution.

Rational Design of Highly Selective and Potent Analogs

The development of analogs of this compound with improved potency and selectivity is a key objective. Rational drug design, informed by structure-activity relationship (SAR) studies and computational modeling, will be instrumental in achieving this goal.

Structure-Activity Relationship (SAR) Studies:

Systematic modification of the this compound scaffold and evaluation of the resulting analogs' biological activity will help to establish clear SARs. mdpi.com For example, studies on related pyrazole-pyrrolidine ureas have shown that modifications to the pyrazole ring and the nature of the linker to the pyrrolidine moiety can significantly impact potency and selectivity for targets like 11β-hydroxysteroid-dehydrogenase type 1 (11β-HSD1). bohrium.com

Pharmacophore-Based Design:

Pharmacophore models can identify the essential structural features required for a molecule to interact with a specific biological target. vulcanchem.comnih.gov By understanding the pharmacophore of this compound for a given target, medicinal chemists can design new analogs that retain these key features while optimizing other properties, such as metabolic stability and bioavailability.

Table 2: Potential Analogs of this compound and Their Rationale

AnalogModification RationalePotential Therapeutic Target
Substitution on the pyrazole ring To enhance binding affinity and selectivity mdpi.comKinases, GPCRs
Modification of the pyrrolidine ring To improve pharmacokinetic propertiesVarious enzymes and receptors
Varying the linker between the two rings To optimize the spatial orientation for target bindingProtein-protein interactions

Development of Advanced In Vitro and In Vivo Models for Comprehensive Evaluation

To fully characterize the therapeutic potential of this compound and its analogs, it is essential to utilize a range of advanced in vitro and in vivo models that can provide a comprehensive evaluation of their efficacy and safety.

In Vitro Models:

High-throughput screening (HTS) assays are crucial for the initial identification of active compounds and for screening large libraries of analogs. mdpi.com Cell-based assays using relevant human cell lines can provide valuable information on the compound's mechanism of action and its effects on cellular pathways. bohrium.comsemanticscholar.org For instance, pyrazole derivatives have been evaluated in various cancer cell lines, including those for pancreatic, breast, and cervical cancers. bohrium.comsemanticscholar.org

In Vivo Models:

Animal models are indispensable for evaluating the efficacy and safety of drug candidates in a whole-organism context. Based on the biological activities of related pyrazole compounds, relevant in vivo models for this compound could include those for inflammation, central nervous system (CNS) disorders, and cancer. smolecule.comdntb.gov.uaresearchgate.net For example, the carrageenan-induced paw edema model in rats is a standard method for assessing anti-inflammatory activity. smolecule.com For CNS applications, models such as the tail suspension test can be used to evaluate antidepressant potential. dntb.gov.ua

Table 3: Relevant Evaluation Models for this compound

Model TypeSpecific Model ExampleInformation Gained
In Vitro Cancer cell line proliferation assays (e.g., MTT assay) bohrium.comsemanticscholar.orgCytotoxicity and anti-proliferative effects
In Vitro Enzyme inhibition assays (e.g., kinase assays)Target-specific inhibitory activity
In Vivo Carrageenan-induced paw edema (rat) smolecule.comAnti-inflammatory activity
In Vivo Tail Suspension Test (mouse) dntb.gov.uaAntidepressant-like activity
In Vivo Xenograft models (mouse)Antitumor efficacy

By systematically pursuing these future directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(pyrrolidin-3-yl)-1H-pyrazole derivatives, and how do reaction conditions influence yield?

  • Methodology :

  • Cyclocondensation : Reacting hydrazines with β-chlorovinyl ketones or aldehydes under reflux in polar aprotic solvents (e.g., DMF) yields pyrazole cores. Substituents on the pyrrolidine ring are introduced via nucleophilic substitution or cross-coupling reactions .
  • Sonogashira Coupling : For aryl-alkynyl derivatives, palladium-catalyzed coupling of halogenated pyrazoles with terminal alkynes (e.g., phenylethynyl) under inert atmospheres achieves regioselective functionalization .
  • Optimization : Adjusting solvent polarity (e.g., THF vs. toluene) and temperature (60–100°C) improves yields from ~60% to >80% .

Q. How are spectroscopic techniques (NMR, IR) applied to characterize this compound derivatives?

  • NMR Analysis :

  • 1H NMR : Protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and pyrazole N–H (δ 7.5–8.5 ppm) confirm regiochemistry. Coupling constants (e.g., J = 2.1 Hz) distinguish cis/trans isomers .
  • 13C NMR : Carbonyl signals (δ 160–170 ppm) indicate substituent effects on electronic density .
    • IR Spectroscopy : Stretching frequencies for C–N (1250–1350 cm⁻¹) and C=O (1650–1750 cm⁻¹) validate functional group integrity .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. computational structural data for this compound derivatives?

  • Case Study : Discrepancies in dihedral angles between X-ray crystallography and DFT calculations arise from solvent effects or lattice packing forces.

  • Resolution :

Perform solvated DFT simulations (e.g., using Gaussian09 with PCM solvent models) to mimic experimental conditions .

Compare hydrogen-bonding networks (e.g., N–H···O interactions) in crystal structures to identify packing-induced distortions .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

  • Problem : Competing N1 vs. N2 alkylation in unsymmetrical pyrazoles.
  • Solutions :

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block N1, enabling selective alkylation at N2 .
  • Catalytic Control : Employ Pd(OAc)₂/Xantphos catalysts to favor cross-coupling at the 4-position of pyrazole .
    • Validation : Monitor reaction progress via LC-MS and isolate intermediates for NOESY NMR to confirm regiochemistry .

Q. What pharmacological screening approaches are used to evaluate this compound derivatives for CNS activity?

  • In Vivo Models :

  • Anxiolytic Activity : Elevated plus-maze test in mice (dose range: 10–50 mg/kg) assesses time spent in open arms .
  • Antidepressant Effects : Forced swim test measures immobility time reduction (p < 0.05 vs. control) .
    • Structure-Activity Relationships (SAR) :
  • Electron-withdrawing groups (e.g., CF₃) at the 3-position enhance blood-brain barrier permeability .
  • Pyrrolidine N-substitution with fluoropropyl groups improves metabolic stability .

Key Research Recommendations

  • Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
  • Data Reconciliation : Combine cryo-EM and dynamic NMR to resolve transient conformational states in solution vs. solid phase.
  • Biological Screening : Prioritize derivatives with trifluoromethyl groups for neuropharmacological profiling due to enhanced bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.